molecular formula C10H9BrN2O B1395678 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole CAS No. 1215007-02-5

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B1395678
M. Wt: 253.09 g/mol
InChI Key: NDBWMAJYBWMUBE-UHFFFAOYSA-N
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Description

“4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been studied . The Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups has been used . This process involves β-elimination of secondary amine to form conjugated dienyne, electrocyclization of the latter to cyclic allene intermediate, and fast 1,3- or 1,5-hydride shift .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is represented by the SMILES string COc1ccc (cc1)-n2nc (C)c (Br)c2N . The InChI key is GAVHWSKSXJVVCR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The Stevens rearrangement of quaternary ammonium salts is a key step . This reaction generates intermediate ammonium ylides that are capable of undergoing various transformations .


Physical And Chemical Properties Analysis

The empirical formula of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is C11H12BrN3O . Its molecular weight is 282.14 .

Scientific Research Applications

Radiotracer Synthesis

  • The compound has been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring (Katoch-Rouse & Horti, 2003).

Tautomerism Studies

  • The tautomerism of NH-pyrazoles, closely related to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, has been examined through X-ray crystallography and NMR spectroscopy, contributing to the understanding of molecular structures in different states (Cornago et al., 2009).

Precursors in Synthesis

  • Brominated trihalomethylenones, similar to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, have been explored as precursors in the synthesis of various pyrazole derivatives, showcasing their versatility in organic synthesis (Martins et al., 2013).

Structural and Spectroscopic Analysis

  • Investigations involving derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have contributed to the understanding of molecular conformation and hydrogen bonding through experimental and theoretical studies (Tamer et al., 2015).

Pharmaceutical Synthesis

  • The compound has been utilized in the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moieties, indicating its potential in the development of anti-diabetic drugs (Vaddiraju et al., 2022).

Corrosion Inhibition Studies

  • Derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have been studied for their potential as corrosion inhibitors in metal surfaces, demonstrating the compound's utility in industrial applications (Paul et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is "Warning" .

Future Directions

The synthesis of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” and similar compounds opens the way to new p-terphenyl derivatives . Each newly discovered reaction would lose its significance if it had no further extensions and general character .

properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBWMAJYBWMUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)-1H-pyrazole (7.2 g, 0.042 mol) in tetrahydrofuran (100 mL) was added N-bromosuccinimide (7.3 g, 0.042 mol). The reaction was stirred at room temperature for 3 hours. The reaction was concentrated and purification by column chromatography gave 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole (8.9 g, 84%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 7.83 (s, 1H), 7.63 (s, 1H), 7.52 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 3.84 (s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EC Chang, YL Wen, CH Chang, YH Shen, SB Wen… - Tetrahedron, 2012 - Elsevier
Two regioisomers of 2-arylpyrazolo[3,4-c]quinolin-4(5H)-ones and 2-arylpyrazolo[4,3-c]quinolin-4(5H)-ones were synthesized by utilizing 3-arylsydnones, ethyl 3-bromopropynoate, …
Number of citations: 13 www.sciencedirect.com
MAM Baashen - 2013 - core.ac.uk
Chapter 1: Chapter One provides an overview on the Bohlmann-Rahtz pyridine synthesis. New procedures, implementing metal based Lewis acids, Brønsted acids and metal-free …
Number of citations: 2 core.ac.uk

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